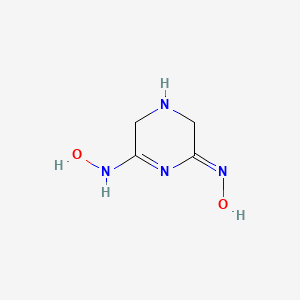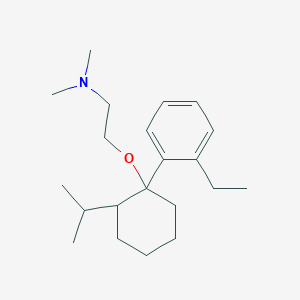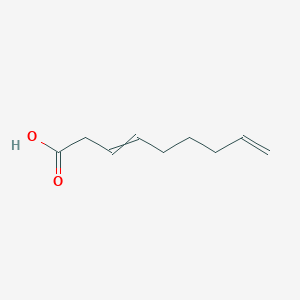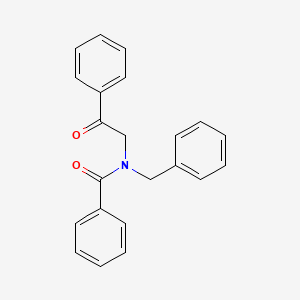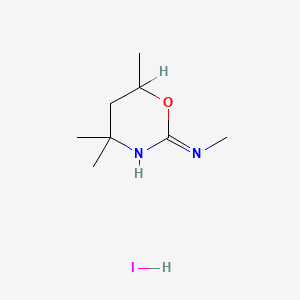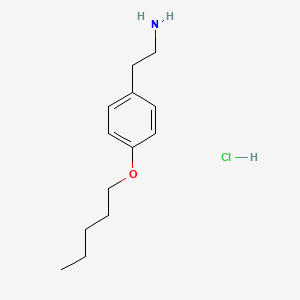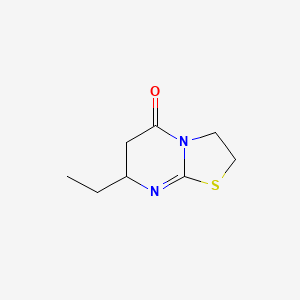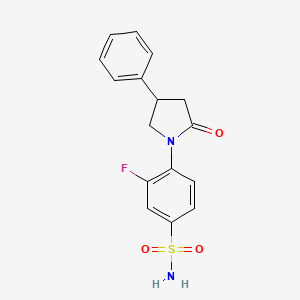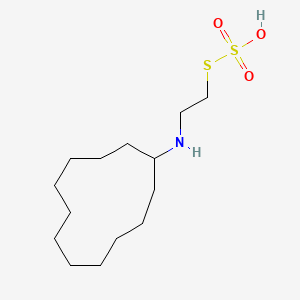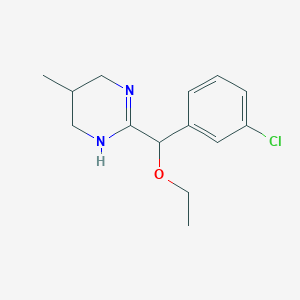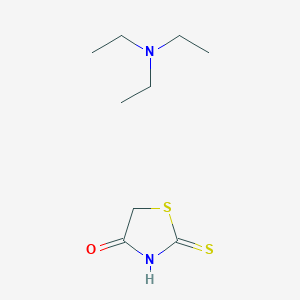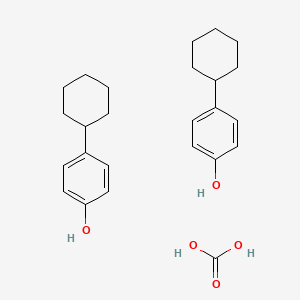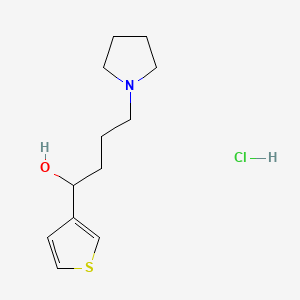
alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride is a chemical compound that features a thienyl group attached to a pyrrolidine ring, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the thienyl group and the butanol chain. One common method involves the use of Grignard reagents and subsequent cyclization reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thienyl ring .
Aplicaciones Científicas De Investigación
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride include other thienyl-substituted pyrrolidines and butanol derivatives. Examples include:
- 3-Thienyl-1-pyrrolidineethanol
- 3-Thienyl-1-pyrrolidinepropanol
- 3-Thienyl-1-pyrrolidinebutanone .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
31648-10-9 |
|---|---|
Fórmula molecular |
C12H20ClNOS |
Peso molecular |
261.81 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-yl-1-thiophen-3-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c14-12(11-5-9-15-10-11)4-3-8-13-6-1-2-7-13;/h5,9-10,12,14H,1-4,6-8H2;1H |
Clave InChI |
CVZPIJSDGAKEOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCC(C2=CSC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
